Home > Products > Screening Compounds P63245 > Caspase-9 Inhibitor Z-LEHD-FMK
Caspase-9 Inhibitor Z-LEHD-FMK -

Caspase-9 Inhibitor Z-LEHD-FMK

Catalog Number: EVT-242749
CAS Number:
Molecular Formula: C32H43FN6O10
Molecular Weight: 690.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Caspase-9 Inhibitor Z-LEHD-FMK is a synthetic peptide that irreversibly inhibits caspase-9 and related caspase activity. It is applied for study of apoptosis.
Overview

Caspase-9 Inhibitor Z-LEHD-FMK is a synthetic peptide designed to selectively inhibit caspase-9, an enzyme critical in the apoptosis pathway. This compound is utilized in various biological and medical research applications, particularly in studies focused on cell death and survival mechanisms. The inhibitor is derived from a peptide sequence that mimics the natural substrate of caspase-9, allowing for effective binding and inhibition of this specific caspase.

Source and Classification

Z-LEHD-FMK is classified as a fluoromethyl ketone (FMK)-derivatized peptide. It is commercially available from several suppliers, including BD Pharmingen, MedChemExpress, and R&D Systems, which provide it for both in vitro and in vivo applications aimed at measuring apoptosis inhibition .

Synthesis Analysis

Methods and Technical Details

The synthesis of Z-LEHD-FMK involves the use of solid-phase peptide synthesis techniques. Key steps include:

  1. Peptide Assembly: The amino acids are sequentially added to a solid support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
  2. Cleavage and Deprotection: After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the free peptide.
  3. Formation of the Fluoromethyl Ketone Group: The final step involves introducing the fluoromethyl ketone moiety, which is crucial for the irreversible inhibition of caspases by forming a covalent bond with the active site cysteine residue of caspase-9 .

This synthetic route allows for high purity and yield, essential for reliable biological assays.

Molecular Structure Analysis

Structure and Data

Z-LEHD-FMK has a specific molecular structure characterized by its peptide backbone and the fluoromethyl ketone functional group. The structure includes:

  • Amino Acid Sequence: The sequence is composed of leucine (L), glutamic acid (E), histidine (H), and aspartic acid (D) residues.
  • Molecular Formula: C₁₃H₁₅FNO₄S
  • Molecular Weight: Approximately 303.33 g/mol.

The presence of the fluoromethyl ketone group enhances its ability to irreversibly bind to caspase-9, thereby inhibiting its activity effectively .

Chemical Reactions Analysis

Reactions and Technical Details

Z-LEHD-FMK primarily undergoes a reaction with the active site of caspase-9, where it forms a covalent bond with the cysteine residue. This reaction can be summarized as follows:

  1. Covalent Bond Formation: The electrophilic carbon of the fluoromethyl ketone reacts with the thiol group of cysteine in caspase-9.
  2. Inhibition Mechanism: This covalent modification prevents substrate access to the active site, effectively inhibiting the enzymatic activity of caspase-9.

This irreversible inhibition is crucial for experimental designs that require prolonged suppression of caspase activity without cytotoxic effects on cells .

Mechanism of Action

Process and Data

The mechanism by which Z-LEHD-FMK inhibits caspase-9 involves several key processes:

  1. Binding Affinity: Z-LEHD-FMK binds specifically to caspase-9 due to its structural similarity to natural substrates.
  2. Covalent Modification: Upon binding, it forms a stable covalent bond with the active site cysteine, leading to permanent inactivation of the enzyme.
  3. Impact on Apoptosis: By inhibiting caspase-9, Z-LEHD-FMK prevents downstream activation of effector caspases (such as caspase-3), thereby blocking apoptotic pathways in various cell types .

This mechanism has been demonstrated in various studies where Z-LEHD-FMK effectively reduced apoptosis induced by different stimuli.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Z-LEHD-FMK exhibits several notable physical and chemical properties:

  • Appearance: Typically provided as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) or other organic solvents; limited solubility in water.
  • Stability: Stable under dry conditions but sensitive to moisture; should be stored at -20°C for long-term use.

These properties make it suitable for laboratory use in biochemical assays without significant degradation over time .

Applications

Scientific Uses

Z-LEHD-FMK has diverse applications in scientific research, including:

  1. Apoptosis Studies: Used extensively to investigate apoptotic pathways by inhibiting caspase-9 activity.
  2. Cell Viability Assays: Helps assess cell survival under various treatments by blocking apoptotic signaling.
  3. Disease Models: Utilized in models of neurodegenerative diseases and cancer research to explore therapeutic strategies targeting apoptosis.
Molecular Mechanisms of Caspase-9 Inhibition

Caspase-9 Activation Pathways in Intrinsic Apoptosis

Apoptosome Assembly and Cytochrome c-Mediated Activation

Caspase-9 serves as the initiator caspase in the mitochondrial (intrinsic) apoptosis pathway. Its activation requires formation of the apoptosome—a multimeric complex of ~1.4 MDa. This complex assembles when cytochrome c (released from damaged mitochondria) binds to APAF-1 (apoptotic protease-activating factor 1), inducing a conformational change that allows APAF-1 oligomerization. The resulting heptameric structure recruits procaspase-9 via caspase recruitment domains (CARDs), facilitating its autocatalytic cleavage and activation [6] [7]. Active caspase-9 then processes downstream effector caspases (e.g., caspase-3/7) to execute apoptosis. Studies using FRET-based probes confirm that caspase-9 activation within the apoptosome amplifies proteolytic activity by >1,000-fold compared to its activity in isolation [7].

Table 1: Key Components of the Intrinsic vs. Extrinsic Apoptosis Pathways

ComponentIntrinsic PathwayExtrinsic Pathway
TriggerMitochondrial damage (e.g., DNA damage, oxidative stress)Death receptor ligation (e.g., TRAIL, Fas)
Key AdaptorAPAF-1 apoptosomeDeath-inducing signaling complex (DISC)
Initiator CaspaseCaspase-9Caspase-8/10
RegulatorBcl-2 family proteinsCellular FLIP (c-FLIP)

Role of XIAP in Caspase-9 Regulation and Inhibition

X-linked inhibitor of apoptosis (XIAP) directly suppresses caspase-9 activity via its BIR3 (baculovirus IAP repeat) domain. Structural analyses reveal that BIR3 binds the catalytic groove of caspase-9, preventing substrate access and allosterically disrupting dimerization—a prerequisite for caspase-9 activity [3] [7]. XIAP-mediated inhibition is antagonized by mitochondrial proteins like SMAC/DIABLO, which displace XIAP from caspase-9. Cancer cells often overexpress XIAP to evade apoptosis, making XIAP-caspase-9 interactions a therapeutic target [5].

Table 2: Regulatory Proteins of Caspase-9 Activity

ProteinFunctionMechanism
XIAPInhibitionBIR3 domain binds active site, blocks dimerization
SMACAntagonism of XIAPDisplaces XIAP from caspase-9
APAF-1ActivationOligomerizes into apoptosome scaffold
FLIPsCompete with caspase-8/10 activationLimit extrinsic pathway amplification

Z-LEHD-FMK as an Irreversible, Competitive Inhibitor

Structural Basis of Caspase-9 Active Site Binding

Z-LEHD-FMK (carbobenzoxy-leu-glu-his-asp-fluoromethylketone) is a tetrapeptide inhibitor designed to mimic the natural cleavage site of caspase-9 substrates (e.g., LEHD in APAF-1). The inhibitor’s C-terminal fluoromethylketone (FMK) group covalently binds the catalytic cysteine (Cys287) in the caspase-9 active site, forming a thioether adduct that irreversibly inactivates the enzyme [2] [9] [10]. The P1 aspartate residue (D) is essential for specificity, as mutation to alanine abolishes inhibition. Biochemical assays confirm Z-LEHD-FMK’s selectivity for caspase-9 (IC₅₀ ~20 nM) over caspases-3/8 (IC₅₀ >1 μM) [9]. This specificity allows it to block TRAIL-induced apoptosis in XIAP-deficient cells (e.g., HCT116 colon cancer) but not in cells with intact XIAP [2].

Table 3: Structural Features of Z-LEHD-FMK Enabling Caspase-9 Inhibition

ComponentRoleEffect on Caspase-9
Z-group (Cbz)Enhances cell permeabilityFacilitates cytosolic delivery
LEHD sequenceSubstrate recognition motifBinds S4-S1 substrate pockets with high affinity
FMK moietyIrreversible warheadAlkylates catalytic Cys287
P1 aspartateSpecificity determinantHydrogen bonding with Arg179

Allosteric Modulation of Caspase-9 Dimerization

Beyond active-site blockade, Z-LEHD-FMK disrupts caspase-9 homodimerization—a conformational change essential for its proteolytic activity. Caspase-9 functions as a monomer in its inactive state but dimerizes upon apoptosome integration. Biochemical studies demonstrate that Z-LEHD-FMK binding induces misfolding at the dimer interface, preventing the formation of the catalytically competent homodimer [3] [9]. This allosteric effect explains why Z-LEHD-FMK inhibits both basal and apoptosome-activated caspase-9, as observed in:

  • Primary pituitary cells: Overexpression-induced apoptosis reduced by >94% [6].
  • Jurkat T-cells: Campthothecin-induced apoptosis attenuated by 50% [3] [8].

Table 4: Allosteric Effects of Z-LEHD-FMK on Caspase-9

ParameterEffectFunctional Consequence
Dimer stabilityDisruptedLoss of enzymatic activity
Substrate recognitionImpaired at S2/S4 subsitesReduced cleavage of procaspase-3/7
Apoptosome integrationHinderedDelayed intrinsic apoptosis initiation

Properties

Product Name

Caspase-9 Inhibitor Z-LEHD-FMK

Molecular Formula

C32H43FN6O10

Molecular Weight

690.7

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.